molecular formula C19H18N6OS B14942258 4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B14942258
M. Wt: 378.5 g/mol
InChI Key: VWVPCLBQJHPWJP-AWQFTUOYSA-N
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Description

4,6-DIMETHYL-N’-[(E)-(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-N’-[(E)-(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include substituted pyridines, thiophenes, and hydrazides. The synthetic route may involve:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving substituted pyridines and thiophenes.

    Introduction of the pyrazole and pyrrole moieties: These can be introduced through condensation reactions with appropriate aldehydes or ketones.

    Final condensation with hydrazides: This step involves the reaction of the intermediate compounds with hydrazides to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-N’-[(E)-(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-N’-[(E)-(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various substitutions.

    Pyrrole derivatives: Compounds featuring the pyrrole ring with different functional groups.

Uniqueness

4,6-DIMETHYL-N’-[(E)-(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and fused ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H18N6OS

Molecular Weight

378.5 g/mol

IUPAC Name

4,6-dimethyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H18N6OS/c1-12-8-13(2)22-19-15(12)16(25-6-4-5-7-25)17(27-19)18(26)23-20-9-14-10-21-24(3)11-14/h4-11H,1-3H3,(H,23,26)/b20-9+

InChI Key

VWVPCLBQJHPWJP-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CN(N=C3)C)N4C=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CN(N=C3)C)N4C=CC=C4)C

Origin of Product

United States

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